molecular formula C6H14N2.C2O4.Pt B1141687 Oxaliplatin CAS No. 63121-00-6

Oxaliplatin

Cat. No. B1141687
CAS RN: 63121-00-6
M. Wt: 397.29
InChI Key:
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Description

Oxaliplatin, a platinum-based antineoplastic agent, is recognized for its significant role in the treatment of metastatic colorectal cancer among other malignancies. It operates primarily by inhibiting DNA synthesis through the formation of intrastrand cross-links in DNA. Notably, oxaliplatin exhibits a unique activity spectrum and lacks cross-resistance with other platinum compounds, making it a critical component in chemotherapy regimens (Culy, Clemett, & Wiseman, 2000).

Synthesis Analysis

The synthesis of oxaliplatin involves the coordination of a 1,2-diaminocyclohexane (DACH) carrier ligand with platinum, resulting in a third-generation cisplatin analogue. This structural innovation contributes to its distinct mechanism of action and therapeutic efficacy, especially in colorectal cancer (CRC) treatment. The combination of oxaliplatin with fluorouracil (5-FU) has demonstrated synergistic efficacy, indicating a pivotal advancement in chemotherapy protocols (Misset, Bleiberg, Sutherland, Békradda, & Cvitkovic, 2000).

Molecular Structure Analysis

Oxaliplatin's molecular structure, featuring the DACH ligand, is instrumental in its antitumor activity. This structure facilitates the formation of DNA adducts, which are less susceptible to repair mechanisms compared to those formed by other platinum compounds. Consequently, oxaliplatin is effective against tumors with acquired resistance to cisplatin and carboplatin, underscoring its significant therapeutic value (Gatti & Perego, 2009).

Chemical Reactions and Properties

Oxaliplatin engages in complex chemical reactions leading to its antitumor efficacy. Upon entering the cell, it forms reactive platinum-DNA adducts, inducing cellular stress and apoptosis. Its unique chemical properties, including the DACH ligand, enhance its binding affinity for DNA and contribute to its effectiveness in cancer therapy (L. Gatti & P. Perego, 2009).

Physical Properties Analysis

The physical properties of oxaliplatin, such as solubility and stability, are crucial for its formulation and delivery. Its compatibility with various solvents and its stability under physiological conditions ensure its effectiveness as a chemotherapeutic agent. These properties facilitate its administration and absorption, enhancing its therapeutic profile (Yang & Fu, 2014).

Chemical Properties Analysis

Oxaliplatin's chemical properties, including reactivity and interaction with biological molecules, underpin its pharmacological activity. Its ability to form platinum-DNA adducts disrupts DNA replication and transcription processes, leading to cell cycle arrest and apoptosis. These interactions are pivotal to its antineoplastic efficacy and its role in overcoming resistance to platinum-based therapies (Gatti & Perego, 2009).

Scientific Research Applications

Oxaliplatin is a platinum-based chemotherapy drug that is used in the treatment of cancer, specifically colorectal cancer . It works by interfering with the growth of cancer cells, which eventually leads to their death .

One of the key areas of research around Oxaliplatin is its use in combination with other drugs as part of a targeted therapy approach . This involves using specific drugs or substances to identify and attack cancer cells without harming normal cells .

Another area of research is the development of strategies to manage Oxaliplatin-induced peripheral neuropathy, a severe and potentially permanent side effect of the drug . This involves understanding the molecular basis of this condition and developing new drugs to treat it .

There is also research being conducted into the use of machine learning models to predict which patients could benefit from the addition of Oxaliplatin to their treatment regimen . This could allow physicians to tailor treatment regimens better for their patients .

  • Carcinoma of the Colon or Rectum : Oxaliplatin is a platinum-based chemotherapy agent used to treat carcinoma of the colon or rectum or stage III colon cancer .
  • Cancer of Unknown Primary : Data from a small multicenter phase II trial support the use of oxaliplatin (in combination with capecitabine) for the treatment of recurrent or refractory cancer of unknown primary .
  • Molecularly Targeted Therapy : Real or potential synergism has been observed when oxaliplatin is combined with other cytotoxic agents or molecularly targeted agents .

Safety And Hazards

Oxaliplatin can cause serious allergic reactions, including allergic reactions that can lead to death . It is a potent compound capable of causing allergic sensitization and potentially cancer and damage to the unborn child . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAFYCQODLXJNR-BNTLRKBRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63121-00-6 (SP-4-2 (trans)), 61825-94-3 (SP-4-2)
Record name Oxaliplatin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum (II), (cyclohexane-1,2-diammine)oxalato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

395.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxaliplatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.75e+01 g/L
Record name Oxaliplatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Lipoxal

CAS RN

61825-94-3, 63121-00-6
Record name Oxaliplatin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum (II), (cyclohexane-1,2-diammine)oxalato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaliplatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
258,000
Citations
E Raymond, SG Chaney, A Taamma, E Cvitkovic - Annals of Oncology, 1998 - Elsevier
… regimen with oxaliplatin, have shown a 34% overall response rate in the oxaliplatin group … advantage for the oxaliplatin arm (8.7 vs. 6.1 months, and 8.7 vs. 6.1 months, respectively). …
Number of citations: 858 www.sciencedirect.com
JL Misset - British journal of cancer, 1998 - nature.com
… than 2700 cycles of oxaliplatin plus 5-fluorouracil (5-FU) were administered. The overall safety profile of oxaliplatin was shown to be very favourable. Oxaliplatin and cisplatin, each in …
Number of citations: 188 www.nature.com
F Lévi, G Metzger, C Massari, G Milano - Clinical pharmacokinetics, 2000 - Springer
… Oxaliplatin is the first clinically available diaminocyclohexane … The main cumulative dose-limiting toxicity of oxaliplatin is peripheral … Unlike carboplatin, oxaliplatin produces only mild …
Number of citations: 262 link.springer.com
MA Graham, GF Lockwood, D Greenslade… - Clinical cancer …, 2000 - AACR
… overview of oxaliplatin disposition in cancer patients. The pharmacokinetics (PKs) of unbound platinum in plasma ultrafiltrate after oxaliplatin … Oxaliplatin undergoes rapid and extensive …
Number of citations: 597 aacrjournals.org
T André, C Boni, L Mounedji-Boudiaf… - … England Journal of …, 2004 - Mass Medical Soc
… Oxaliplatin improves the efficacy of this combination in patients with metastatic colorectal cancer. We evaluated the efficacy of treatment with FL plus oxaliplatin … whether oxaliplatin can …
Number of citations: 432 www.nejm.org
JM Woynarowski, S Faivre, MCS Herzig, B Arnett… - Molecular …, 2000 - ASPET
… by oxaliplatin. ISC and DPC determinations in isolated CEM nuclei unequivocally verified that oxaliplatin is … that oxaliplatin adducts are repaired with similar kinetics as cisplatin adducts. …
Number of citations: 401 molpharm.aspetjournals.org
E Raymond, S Faivre, S Chaney, J Woynarowski… - Molecular cancer …, 2002 - AACR
… describes the differences between oxaliplatin and cisplatin in … In addition, the anticancer effects of oxaliplatin are optimized … optimize oxaliplatin-based chemotherapy are also reviewed. …
Number of citations: 720 aacrjournals.org
JL Misset, H Bleiberg, W Sutherland… - Critical reviews in …, 2000 - Elsevier
… oxaliplatin adducts because of the steric hindrance presented by the DACH ring [17]. As a final result, oxaliplatin … molecular basis of apoptosis induction by oxaliplatin are yet to be well …
Number of citations: 243 www.sciencedirect.com
J Cassidy, JL Misset - Seminars in oncology, 2002 - europepmc.org
… single-agent oxaliplatin. Nephrotoxicity has not been reported in any of the oxaliplatin trials, allowing administration of oxaliplatin without hydration. Oxaliplatin-induced neurotoxicity …
Number of citations: 415 europepmc.org
AJM Beijers, F Mols, G Vreugdenhil - Supportive Care in Cancer, 2014 - Springer
Purpose The aim of this study was to systematically review the literature on the influence of oxaliplatin administration (eg cumulative dose, dose intensity, number of cycles and …
Number of citations: 208 link.springer.com

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